molecular formula C16H17N3O3 B2656844 4-(4-Methylphenyl)-2-morpholino-5-pyrimidinecarboxylic acid CAS No. 1775368-12-1

4-(4-Methylphenyl)-2-morpholino-5-pyrimidinecarboxylic acid

Cat. No. B2656844
CAS RN: 1775368-12-1
M. Wt: 299.33
InChI Key: INFWMVVHNBWGSI-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes the class of compounds it belongs to and its uses .


Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions for the synthesis .


Molecular Structure Analysis

This involves the analysis of the compound’s molecular structure, including its molecular formula, molecular weight, and the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Imaging Applications

A study by Wang et al. (2017) discusses the synthesis of [11C]HG-10-102-01, a derivative intended for imaging of LRRK2 enzyme in Parkinson's disease, showcasing the compound's relevance in neurodegenerative disease research. The synthesis process, starting from trichloropyrimide, demonstrates the compound's applicability in developing PET agents for imaging applications in medical research (Wang, Gao, Xu, & Zheng, 2017).

Anticancer Potential

Gaonkar et al. (2018) synthesized a series of 4-methyl-6-morpholinopyrimidine derivatives, characterizing them for their anticancer activity across various human cancer cell lines. The study highlights the compound's potential as an anticancer agent, particularly noting derivatives 4c and 5h for their potent activity against cervix and lung cancer cells, indicating the compound's role in cancer therapeutics (Gaonkar, Savanur, Sunagar, Puthusseri, Deshapande, Nadaf, & Khazi, 2018).

Anti-Inflammatory and Analgesic Properties

Abu‐Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of novel derivatives and their application as anti-inflammatory and analgesic agents. The study underscores the compound's versatility in generating heterocyclic compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, demonstrating its potential in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Majithiya and Bheshdadia (2022) investigated the antimicrobial activity of pyrimidine-triazole derivatives synthesized from 4-(4-aminophenyl)morpholin-3-one. The study provides insight into the compound's utility in addressing microbial resistance, emphasizing its potential in antimicrobial drug development (Majithiya & Bheshdadia, 2022).

Nonlinear Optical Properties

Hussain et al. (2020) conducted a comparative study between DFT/TDDFT and experimental approaches to explore the nonlinear optical (NLO) properties of thiopyrimidine derivatives. This research highlights the compound's significance in the field of optoelectronics and NLO applications, providing a foundation for future technological advancements (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).

Mechanism of Action

This refers to how the compound interacts with biological systems. It includes its pharmacological effects and its interactions with enzymes, receptors, and other proteins .

Safety and Hazards

This involves the study of the compound’s toxicity, flammability, and environmental impact. It includes safety precautions to be taken while handling the compound .

properties

IUPAC Name

4-(4-methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-2-4-12(5-3-11)14-13(15(20)21)10-17-16(18-14)19-6-8-22-9-7-19/h2-5,10H,6-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFWMVVHNBWGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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